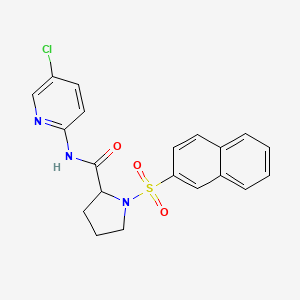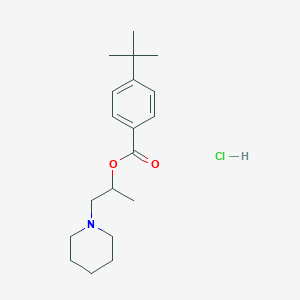![molecular formula C18H17ClN2O3 B4015697 N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide](/img/structure/B4015697.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide
説明
This compound belongs to a category of chemicals that exhibit notable interest due to their complex molecular structures and potential for diverse chemical properties and reactions. The compound's structure suggests potential activity in various chemical and biological contexts, prompting detailed investigations into its synthesis, molecular characteristics, and more.
Synthesis Analysis
The synthesis of compounds related to the target chemical involves strategic methodologies, such as palladium-catalyzed cyclization processes, which are optimized for yield by varying catalysts, bases, and solvents. For instance, Lindahl et al. (2006) developed a new synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalyzed cyclization, highlighting the nuanced approaches needed for these complex molecules (Lindahl et al., 2006).
科学的研究の応用
Antibacterial Activity
Research has synthesized derivatives of quinolones, such as N-substituted piperazinyl quinolones, which have demonstrated in-vitro antibacterial activity. Compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring showed antibacterial activity similar to reference drugs against staphylococci, highlighting the potential of furan-containing quinolone derivatives in antibacterial applications (Foroumadi et al., 1999).
Antimicrobial Agents
A series of novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. This research indicates the versatility of quinoline derivatives in developing new antimicrobial compounds (Holla et al., 2006).
Anti-inflammatory and Anticancer Agents
Quinolinyl chalcone derivatives have been investigated for their anticancer and anti-inflammatory activities. This study shows the potential of these compounds in pharmacological applications, particularly in cancer and inflammation management (Kotra et al., 2010).
Imaging and Visualization
Derivatives of quinoline-2-carboxamide have been labeled for potential use as radioligands in visualizing peripheral benzodiazepine receptors, demonstrating the application of quinoline derivatives in medical imaging and diagnostics (Matarrese et al., 2001).
Antimutagenic Activity
Compounds isolated from clove (Syzygium aromaticum), including phenylpropanoids with 2-furyl structures, have shown antimutagenic activity. These findings suggest the potential of furan-containing compounds in preventing mutations and their related diseases (Miyazawa & Hisama, 2003).
特性
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(furan-2-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-10(2)18(23)21-15(14-6-4-8-24-14)12-9-13(19)11-5-3-7-20-16(11)17(12)22/h3-10,15,22H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFMBPBMXPRWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CO1)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-furyl)methyl]-2-methyl-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B4015630.png)
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B4015635.png)


![4-methyl-N-(4-nitrophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzenesulfonamide](/img/structure/B4015662.png)
![4-fluoro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4015667.png)
![2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4015671.png)
![11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015674.png)
![1,1'-[3-(phenylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4015684.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015690.png)
![ethyl 2-amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4015709.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015717.png)
